2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride
Overview
Description
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4O and its molecular weight is 295.21 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride is a synthetic compound with a complex molecular structure that includes a pyrimidine ring and a piperidine moiety. This compound has garnered significant attention in pharmacological research due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways relevant to diseases such as cancer and inflammatory disorders.
- Molecular Formula: C11H20Cl2N4O
- Molecular Weight: 295.21 g/mol
- CAS Number: 1361112-65-3
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:
1. Enzyme Inhibition
The compound has been studied for its inhibitory effects on several enzymes, which is crucial for its potential therapeutic applications. Notably, compounds with similar structures have demonstrated the ability to inhibit protein kinases, suggesting that this compound may possess similar properties.
Enzyme Target | Inhibition Type | Reference |
---|---|---|
Protein Kinases | Potential Inhibitor | |
Acetylcholinesterase (AChE) | Enzyme Inhibitor |
2. Anticancer Activity
Preliminary studies have indicated that this compound may act as a cell proliferation inhibitor, making it a candidate for cancer treatment. The structural similarity to other known anticancer agents supports this hypothesis.
3. Anti-inflammatory Properties
The compound's potential in reducing inflammation has been highlighted in research focusing on similar piperidine derivatives, which are known for their anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Inhibition of Sirtuin 2 : A study demonstrated that derivatives of similar chemical structures showed inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases including cancer and neurodegenerative disorders .
- Antibacterial and Antifungal Activities : Compounds bearing piperidine moieties have shown promising antibacterial and antifungal activities, indicating that the target compound may also possess these properties. For example, studies on related piperidine derivatives reported moderate to good activity against both Gram-positive and Gram-negative bacteria .
- Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking have been employed to evaluate the binding affinity of this compound to various biological targets, elucidating its mechanism of action .
Properties
IUPAC Name |
2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;;/h7-8,13,16H,1-6H2,(H2,12,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNSNRHVWGUBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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